molecular formula C13H12INO4 B2622649 N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide CAS No. 505060-56-0

N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide

Cat. No.: B2622649
CAS No.: 505060-56-0
M. Wt: 373.146
InChI Key: HJAUJDZDHDYTRC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with an iodine atom and a carboxamide group, along with a 2,4-dimethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Amidation: The carboxamide group is introduced by reacting the iodinated furan with 2,4-dimethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.

    Oxidation and Reduction: The furan ring and the carboxamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Various substituted furan derivatives.

    Oxidation Products: Oxidized furan derivatives.

    Reduction Products: Reduced furan derivatives.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studying the interactions of small molecules with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

  • N-(2,4-dimethoxyphenyl)-5-bromofuran-2-carboxamide
  • N-(2,4-dimethoxyphenyl)-5-chlorofuran-2-carboxamide
  • N-(2,4-dimethoxyphenyl)-5-fluorofuran-2-carboxamide

Comparison: N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets and influence the compound’s overall chemical behavior.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO4/c1-17-8-3-4-9(11(7-8)18-2)15-13(16)10-5-6-12(14)19-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAUJDZDHDYTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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